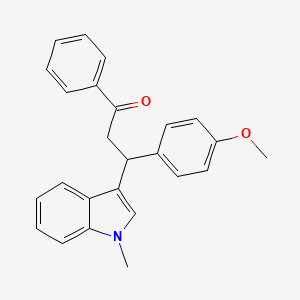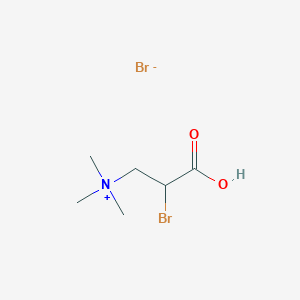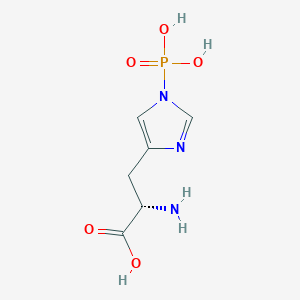![molecular formula C17H26O3 B14728223 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane CAS No. 6288-82-0](/img/structure/B14728223.png)
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring, a phenoxy group, and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-methylphenol with an appropriate alkylating agent to introduce the methylphenoxy group This is followed by the formation of the dioxolane ring through a cyclization reaction involving a diol and an aldehyde or ketone under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization and alkylation steps. Purification of the final product is typically achieved through distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Aplicaciones Científicas De Investigación
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group can interact with active sites on enzymes, while the dioxolane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of a dioxolane ring.
Uniqueness
2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications where these properties are desired.
Propiedades
Número CAS |
6288-82-0 |
|---|---|
Fórmula molecular |
C17H26O3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
2-methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C17H26O3/c1-4-5-8-11-17(3)19-13-15(20-17)12-18-16-10-7-6-9-14(16)2/h6-7,9-10,15H,4-5,8,11-13H2,1-3H3 |
Clave InChI |
ZTZQHPBVESZMQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(OCC(O1)COC2=CC=CC=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

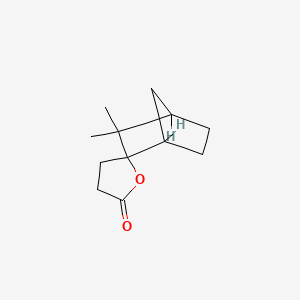
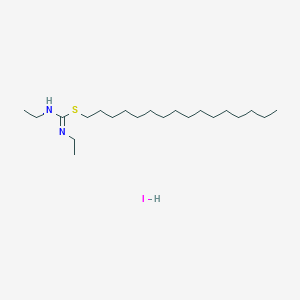
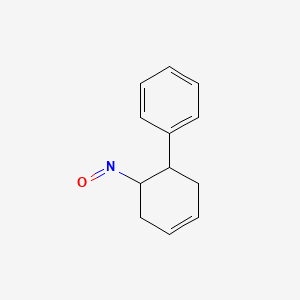

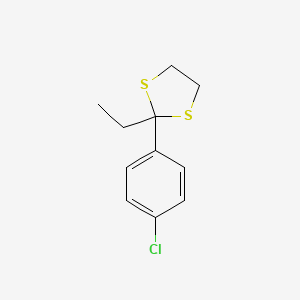
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
